![molecular formula C15H22O3 B11929446 (4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S,8R,12R,14R)-4,8,12-triméthyl-2,13-dioxatetracyclo[75001,5012,14]tétradécan-3-one est un composé organique complexe caractérisé par sa structure tétracyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4R,5S,8R,12R,14R)-4,8,12-triméthyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tétradécan-3-one implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation de la structure tétracyclique de base, suivie de l'introduction des groupes méthyles et du motif dioxatetracyclo. Les conditions de réaction spécifiques, telles que la température, la pression et les catalyseurs, sont cruciales pour assurer la stéréochimie et le rendement souhaités.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour maximiser le rendement et la pureté. Des techniques telles que la chimie à flux continu et des méthodes de purification avancées sont souvent utilisées pour augmenter la production tout en maintenant la qualité du composé.
Analyse Des Réactions Chimiques
Types de réactions
(4R,5S,8R,12R,14R)-4,8,12-triméthyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tétradécan-3-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, modifiant potentiellement sa réactivité et ses propriétés.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent introduire de nouveaux substituants dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. Les conditions de réaction, notamment le choix du solvant, la température et la durée de la réaction, sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait produire des analogues plus saturés.
Applications de recherche scientifique
(4R,5S,8R,12R,14R)-4,8,12-triméthyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tétradécan-3-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier des réactions et des mécanismes organiques complexes.
Biologie : Enquêté pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de (4R,5S,8R,12R,14R)-4,8,12-triméthyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tétradécan-3-one implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Des études détaillées sur son affinité de liaison et sa spécificité sont essentielles pour comprendre pleinement son mécanisme.
Applications De Recherche Scientifique
(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1R,5S,8R,9S,12R,14R)-8,12-diméthyl-4-méthylène-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tétradécan-3-one
- (1R,5S,8R,9S,12S,14S)-8,12-diméthyl-4-méthylidène-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tétradécan-3-one
Unicité
(4R,5S,8R,12R,14R)-4,8,12-triméthyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tétradécan-3-one est unique en raison de sa stéréochimie spécifique et de la présence de trois groupes méthyles, qui peuvent influencer considérablement sa réactivité chimique et son activité biologique par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11+,13-,14-,15?/m1/s1 |
Clé InChI |
VWGPQZZLIAQJCE-BRQFDVKVSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2[C@H](C(=O)OC23C1CC[C@@]4([C@H]3O4)C)C |
SMILES canonique |
CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
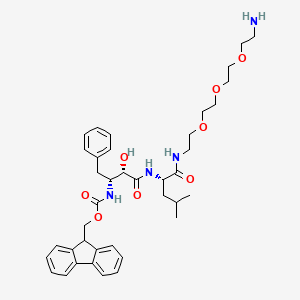
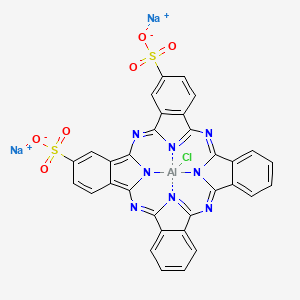
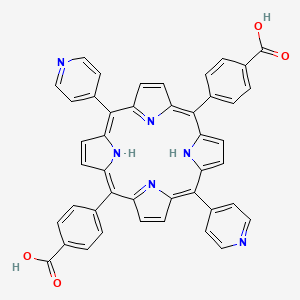
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)



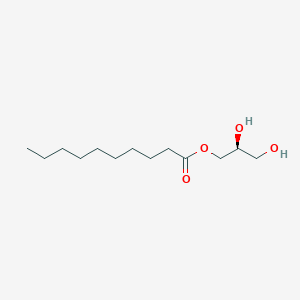
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
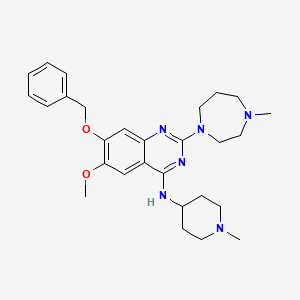

![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
